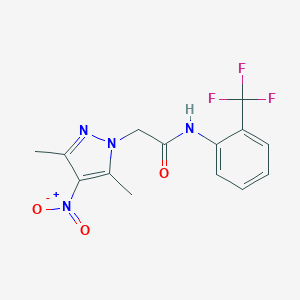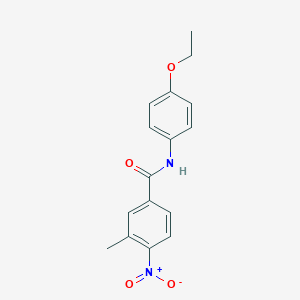
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, also known as DNTF, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DNTF is a small molecule that belongs to the class of pyrazole derivatives and has a molecular weight of 357.34 g/mol.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has shown promising results in various scientific research applications. It has been found to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has also been studied for its anti-cancer properties and has shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has been found to have various biochemical and physiological effects. In animal studies, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to reduce inflammation and pain in models of arthritis and inflammation. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has also been found to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to have low toxicity and is well tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has shown potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, there are also some limitations to using 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide in lab experiments. The mechanism of action is not fully understood, and further studies are needed to elucidate its effects. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has also not been tested in human clinical trials, and its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. Further studies are needed to fully understand the mechanism of action and the effects of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide on various signaling pathways. Additionally, studies are needed to determine the safety and efficacy of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide in human clinical trials. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has shown promising results in animal studies, and further research is needed to determine its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel compound that has shown promising results in various scientific research applications. It has potent anti-inflammatory and anti-cancer properties and has the potential to be developed into a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand the mechanism of action and the effects of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide on various signaling pathways.
Métodos De Síntesis
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves the reaction of 3,5-dimethyl-4-nitropyrazole with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution to form 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c1-8-13(21(23)24)9(2)20(19-8)7-12(22)18-11-6-4-3-5-10(11)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZCHWUHWLIVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-Nitrophenyl}-2-furaldehyde [4-(2,5-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400511.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B400513.png)
![4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B400514.png)
![4-[(3-bromoanilino)methylene]-2-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400515.png)

![2,4-Dichloro-6-({[2-(2,4-difluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B400518.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide](/img/structure/B400524.png)
![6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B400525.png)
![4-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B400526.png)
![4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B400527.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B400530.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B400531.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B400533.png)